molecular formula C7H12N2O4S B3259444 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer CAS No. 31855-14-8

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer

Cat. No.: B3259444
CAS No.: 31855-14-8
M. Wt: 220.25 g/mol
InChI Key: DLWIAOULKOQRHQ-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is a polymeric compound derived from imidazolium salts. Imidazolium-based polymers are known for their unique properties, including high thermal stability, ionic conductivity, and antimicrobial activity. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer typically involves the polymerization of imidazolium monomers. The process can be initiated through free radical polymerization, ionic polymerization, or other polymerization techniques. The reaction conditions, such as temperature, solvent, and initiator, play a crucial role in determining the molecular weight and properties of the resulting polymer.

Industrial Production Methods

In industrial settings, the production of this polymer may involve large-scale polymerization reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The choice of monomers, catalysts, and reaction conditions is optimized to achieve high yield and desired polymer characteristics.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.

    Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer backbone.

Scientific Research Applications

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst or catalyst support in various chemical reactions due to its ionic nature and stability.

    Biology: Exhibits antimicrobial properties, making it useful in biomedical applications such as wound dressings and coatings for medical devices.

    Industry: Employed in the production of ion-exchange membranes, sensors, and other advanced materials.

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer exerts its effects is primarily related to its ionic nature and ability to interact with various molecular targets. The imidazolium ring can engage in electrostatic interactions, hydrogen bonding, and π-π stacking with other molecules, influencing their behavior and reactivity. These interactions can affect cellular processes, chemical reactions, and material properties.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazolium, 1-ethyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with an ethyl group instead of an ethenyl group.

    1H-Imidazolium, 1-vinyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with a vinyl group instead of an ethenyl group.

    1H-Imidazolium, 1-allyl-3-methyl-, methyl sulfate, homopolymer: Similar structure but with an allyl group instead of an ethenyl group.

Uniqueness

1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer is unique due to the presence of the ethenyl group, which can impart distinct reactivity and properties compared to other similar compounds. This uniqueness can be leveraged in specific applications where the ethenyl group’s reactivity is advantageous.

Properties

IUPAC Name

dimethyl sulfate;1-ethenylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.C2H6O4S/c1-2-7-4-3-6-5-7;1-5-7(3,4)6-2/h2-5H,1H2;1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWIAOULKOQRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)OC.C=CN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22746-98-1
Record name 1H-Imidazolium, 1-ethenyl-1(or 3)-methyl-, methyl sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22746-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Reactant of Route 2
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Reactant of Route 3
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Reactant of Route 4
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Reactant of Route 5
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer
Reactant of Route 6
1H-Imidazolium, 1-ethenyl-1 (or 3)-methyl-, methyl sulfate, homopolymer

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